molecular formula C17H20N4O2 B5182374 2-{4-[(2-methylphenoxy)acetyl]-1-piperazinyl}pyrimidine

2-{4-[(2-methylphenoxy)acetyl]-1-piperazinyl}pyrimidine

Cat. No. B5182374
M. Wt: 312.37 g/mol
InChI Key: OKZVTSFTEXSBGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to 2-{4-[(2-methylphenoxy)acetyl]-1-piperazinyl}pyrimidine involves multi-step chemical processes. For instance, a series of 4-N-piperazinyl-thieno[2,3-d]pyrimidines were synthesized to introduce structural variety and assess immunosuppressive activity, indicating a flexible approach to altering the scaffold for desired properties (Jang et al., 2010). Similarly, the synthesis of 4-piperazino-5-methylthiopyrimidines showcases the creation of new chemical entities with potential for pharmacological applications (Mattioda et al., 1975).

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the chemical and pharmacological properties of compounds. Studies on related compounds, such as bis(benzofuran-enaminone) hybrids, emphasize the importance of molecular architecture in the synthesis of new chemical entities, demonstrating the role of molecular structure in achieving desired chemical reactions and outcomes (Mekky et al., 2021).

Chemical Reactions and Properties

Chemical reactions and properties of similar compounds reveal their reactivity and potential applications. For instance, the preparation and antibacterial activity of pyrido[2,3-d]pyrimidine derivatives highlight the chemical versatility and potential therapeutic uses of these compounds (Matsumoto & Minami, 1975).

Physical Properties Analysis

The analysis of physical properties, such as solubility, melting point, and stability, is essential for the development of chemical entities for pharmacological use. While specific data on 2-{4-[(2-methylphenoxy)acetyl]-1-piperazinyl}pyrimidine was not available, research on related compounds provides insights into methodologies for assessing physical characteristics critical for drug formulation and delivery.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity with other chemicals, and the ability to undergo specific reactions, determine the compound's suitability for various applications. Investigations into the synthesis and properties of compounds like 2-chloro-4-(3-nitrophenoxy) thieno[3, 2-d]pyrimidine offer insights into the chemical behavior and potential utility of related compounds in medicinal chemistry (Zhou et al., 2019).

Safety and Hazards

Without specific information, it’s hard to comment on the safety and hazards of this compound. Like all chemicals, it should be handled with appropriate safety precautions to prevent exposure and potential harm .

Future Directions

The future directions for this compound could involve further studies to elucidate its properties, potential uses, and mechanism of action. If it shows promising biological activity, it could be developed into a new drug or therapeutic agent .

properties

IUPAC Name

2-(2-methylphenoxy)-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2/c1-14-5-2-3-6-15(14)23-13-16(22)20-9-11-21(12-10-20)17-18-7-4-8-19-17/h2-8H,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKZVTSFTEXSBGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)N2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methylphenoxy)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.